2-[(difluoromethyl)sulfanyl]-N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]benzamide
Description
Properties
IUPAC Name |
2-(difluoromethylsulfanyl)-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O3S/c17-16(18)24-13-6-2-1-5-12(13)15(23)19-9-11(21)10-20-8-4-3-7-14(20)22/h1-8,11,16,21H,9-10H2,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIILSVLQZUUSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(CN2C=CC=CC2=O)O)SC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(difluoromethyl)sulfanyl]-N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]benzamide typically involves multiple steps:
Formation of the difluoromethylthio group: This can be achieved by reacting a suitable precursor with difluoromethylthiolating agents under controlled conditions.
Introduction of the hydroxypropyl group: This step may involve the reaction of a suitable halide with a hydroxypropylating agent.
Formation of the benzamide moiety: This can be done by reacting the intermediate with benzoyl chloride or a similar reagent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic ring and the difluoromethylthio group may participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology
Biological assays: The compound could be used in assays to study enzyme activity or receptor binding.
Medicine
Drug development:
Industry
Material science: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural analogs and their distinguishing features:
Key Comparative Insights
Electronic and Steric Effects
- The difluoromethylsulfanyl group in the target compound distinguishes it from analogs with methyl () or trifluoromethyl () groups.
- The dihydropyridinone moiety may offer conformational rigidity and hydrogen-bonding capacity, contrasting with the flexible tetrahydropyrimidinyl groups in or the fluorescent tags in .
Pharmacological Potential
- The N,O-bidentate group in facilitates catalysis, whereas the target compound’s hydroxypropyl and dihydropyridinone groups suggest a focus on bioactivity (e.g., kinase or protease inhibition) .
- GPCR-targeting compounds in highlight the importance of hydroxypropylamino groups in receptor binding, a feature shared with the target compound .
Biological Activity
Chemical Structure and Properties
The compound features a benzamide structure with a difluoromethyl sulfanyl group and a hydroxy-dihydropyridine moiety. Its unique structure suggests potential interactions with biological targets, making it a candidate for pharmacological exploration.
Structure Overview
- IUPAC Name : 2-[(difluoromethyl)sulfanyl]-N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]benzamide
- Molecular Formula : C14H15F2N3O2S
- Molecular Weight : 329.36 g/mol
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of benzamide have shown effectiveness in inhibiting various cancer cell lines by targeting specific kinases involved in tumor growth.
Case Study: RET Kinase Inhibition
A notable study evaluated the biological activity of related benzamide derivatives as inhibitors of RET kinase, which is implicated in certain cancers. The results demonstrated that specific compounds exhibited moderate to high potency in inhibiting RET kinase activity, suggesting a mechanism by which these compounds could suppress tumor proliferation and survival .
Antimicrobial Activity
Another area of interest is the antimicrobial properties of benzamide derivatives. Research has shown that certain modifications to the benzamide structure can enhance antibacterial activity against a range of pathogens. For example, studies on 4-chloro-benzamides revealed their effectiveness against Gram-positive and Gram-negative bacteria .
The proposed mechanisms through which these compounds exert their biological effects include:
- Inhibition of Enzymatic Activity : Compounds may inhibit enzymes critical for cancer cell metabolism and proliferation.
- Disruption of Cellular Signaling : By interfering with signaling pathways, these compounds can induce apoptosis in cancer cells.
Summary of Biological Activities
Q & A
Basic: How can researchers optimize the synthesis of this compound to achieve higher yields and purity?
Methodological Answer:
Synthetic optimization requires systematic adjustment of reaction parameters. Key factors include:
- Catalyst selection : Lewis acids (e.g., ZnCl₂) or organocatalysts may enhance reaction efficiency.
- Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) often improve solubility and reaction rates.
- Temperature control : Gradual heating (e.g., 60–80°C) can mitigate side reactions.
- Stepwise purification : Use column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) for intermediate purification.
Experimental designs like split-plot factorial analysis (e.g., varying two parameters per batch) can identify optimal conditions .
Basic: What analytical techniques are essential for confirming the structural integrity of this compound post-synthesis?
Methodological Answer:
A multi-technique approach is critical:
- NMR spectroscopy : ¹H/¹³C NMR to verify functional groups (e.g., difluoromethyl sulfanyl, dihydropyridinone).
- High-resolution mass spectrometry (HR-MS) : Confirm molecular formula via exact mass matching.
- HPLC-PDA : Assess purity (>95% threshold) using C18 columns and UV detection (λ = 254 nm).
- X-ray diffraction (XRD) : For unambiguous confirmation of stereochemistry and crystal packing .
Advanced: How can X-ray crystallography using SHELXL resolve structural ambiguities in this compound?
Methodological Answer:
SHELXL is ideal for refining complex structures:
- Twinning handling : Use
TWINandBASFcommands to model twinned crystals, common in flexible molecules. - Hydrogen bonding networks : Apply
AFIXconstraints to stabilize hydroxyl and amide groups. - Disorder modeling : Split occupancy refinement for disordered difluoromethyl or sulfanyl moieties.
Validate refinement with R₁ (<5%) and wR₂ (<12%) metrics, and check residual electron density maps (<0.3 eÅ⁻³) .
Advanced: What strategies address discrepancies between spectroscopic and crystallographic data?
Methodological Answer:
- DFT calculations : Compare experimental NMR shifts with computed values (e.g., Gaussian 09, B3LYP/6-311G(d,p)) to identify conformational mismatches.
- Hirshfeld surface analysis : Map intermolecular interactions (e.g., C–H···O) to explain crystal packing vs. solution-state behavior.
- Dynamic NMR : Probe temperature-dependent coalescence to detect rotameric equilibria not evident in XRD .
Advanced: How to design experiments to assess environmental fate in aquatic systems?
Methodological Answer:
Adopt a tiered approach:
Laboratory studies :
- Hydrolysis/photolysis : Exclude light (amber vials) vs. UV irradiation (λ = 254 nm) to assess stability.
- Biodegradation : Use OECD 301D respirometry with activated sludge to measure half-life.
Field simulations :
- Microcosms : Model aquatic ecosystems with sediment/water phases to track partitioning (log Kₒw).
- LC-MS/MS : Quantify degradation products (e.g., sulfonic acid derivatives) at ppb-level sensitivity .
Advanced: What in vitro assays evaluate bioactivity and mechanism of action?
Methodological Answer:
- Enzyme inhibition : Screen against kinase targets (e.g., EGFR, CDK2) using fluorescence polarization (FP) or TR-FRET assays.
- Cell viability : Dose-response curves (IC₅₀) in cancer lines (e.g., MCF-7, HeLa) via MTT/WST-1 assays.
- Molecular docking : AutoDock Vina to predict binding modes to dihydropyridinone-recognizing receptors.
Include negative controls (DMSO vehicle) and validate with siRNA knockdown .
Advanced: How to predict physicochemical properties via computational methods?
Methodological Answer:
- LogP and solubility : Use COSMO-RS (ADMET Predictor) or DFT (B3LYP/6-311+G(d,p)) with implicit solvation (SMD model).
- pKa estimation : Jaguar (Schrödinger) to calculate acidic/basic sites (e.g., hydroxyl group pKa ~10–12).
- Thermodynamic stability : Compute Gibbs free energy (ΔG) of conformers at 298 K .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
